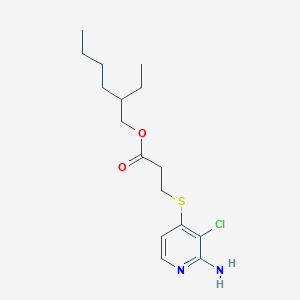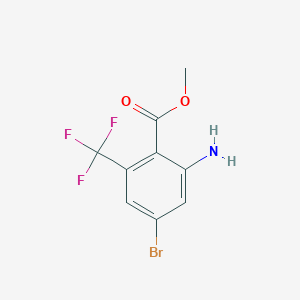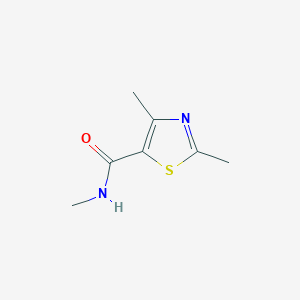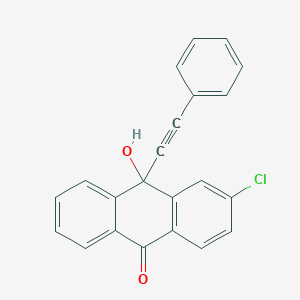
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is an anthracene-based derivative. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity . The general steps include:
Preparation of the starting materials: This involves the synthesis of the anthracene core and the necessary substituents.
Cross-coupling reaction: The anthracene core is coupled with the phenylethynyl group using palladium catalysts under inert conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and photon upconversion . The exact molecular pathways depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is unique due to the presence of the chloro and hydroxy groups, which can significantly influence its chemical reactivity and photophysical properties. Compared to other anthracene derivatives, this compound exhibits distinct optical properties, making it particularly useful in specific applications like OLEDs and photophysical studies .
Propriétés
Numéro CAS |
33673-38-0 |
|---|---|
Formule moléculaire |
C22H13ClO2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
3-chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one |
InChI |
InChI=1S/C22H13ClO2/c23-16-10-11-18-20(14-16)22(25,13-12-15-6-2-1-3-7-15)19-9-5-4-8-17(19)21(18)24/h1-11,14,25H |
Clé InChI |
DFEKNYATTKOYPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



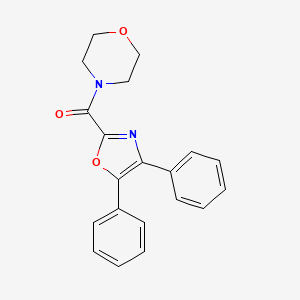
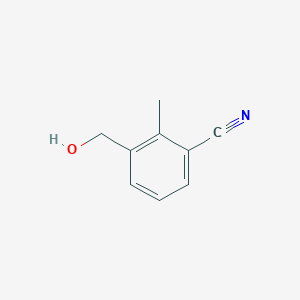

![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
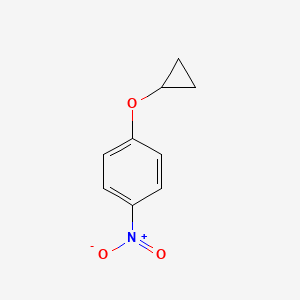
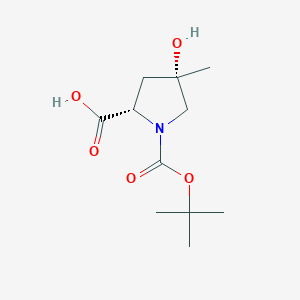
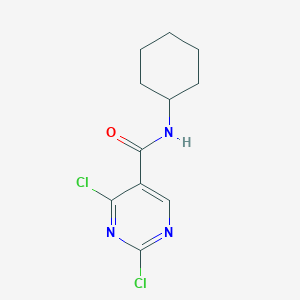
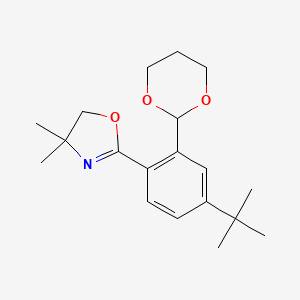
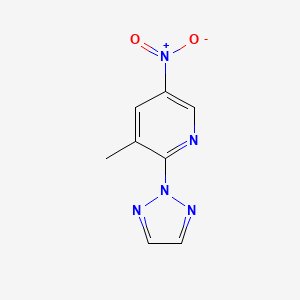
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
